molecular formula C17H30N2O2 B2361667 N-(2-methoxyethyl)-N'-(3,5,7-trimethyl-1-adamantyl)urea CAS No. 690695-88-6

N-(2-methoxyethyl)-N'-(3,5,7-trimethyl-1-adamantyl)urea

Cat. No. B2361667
CAS RN: 690695-88-6
M. Wt: 294.439
InChI Key: WEALWSLJCWPCCH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N'-(3,5,7-trimethyl-1-adamantyl)urea, commonly known as MTAD, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. MTAD is a white crystalline powder that is soluble in organic solvents and has been used as a reagent in various chemical reactions. In recent years, MTAD has been extensively studied for its pharmacological properties and has shown promising results in the treatment of various diseases.

Mechanism Of Action

The exact mechanism of action of MTAD is not yet fully understood. However, it is believed that MTAD exerts its pharmacological effects by interfering with the synthesis of nucleic acids, proteins, and cell membranes in microorganisms. MTAD has been shown to inhibit the activity of enzymes involved in these processes, leading to the death of the microorganism.
Biochemical and physiological effects:
MTAD has been shown to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This property of MTAD has potential implications for drug interactions and toxicity. MTAD has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

MTAD has several advantages as a reagent in laboratory experiments. It is stable, soluble in organic solvents, and has a relatively low toxicity. However, MTAD is also known to be sensitive to moisture and light, and care must be taken to store it properly. Additionally, the exact mechanism of action of MTAD is not yet fully understood, and further research is needed to elucidate its pharmacological properties.

Future Directions

There are several potential future directions for research on MTAD. One area of interest is the development of new therapeutic applications for MTAD, particularly in the treatment of infectious diseases and cancer. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of MTAD, including its metabolism and toxicity in vivo. Finally, further research is needed to elucidate the mechanism of action of MTAD and to identify potential drug targets for this compound.

Synthesis Methods

MTAD can be synthesized by reacting 3,5,7-trimethyl-1-adamantyl isocyanate with 2-methoxyethylamine in the presence of a suitable solvent. The reaction is carried out at room temperature under an inert atmosphere, and the resulting product is purified by recrystallization.

Scientific Research Applications

MTAD has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. MTAD has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anticancer properties and has been investigated as a potential chemotherapeutic agent.

properties

IUPAC Name

1-(2-methoxyethyl)-3-(3,5,7-trimethyl-1-adamantyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-14-7-15(2)9-16(3,8-14)12-17(10-14,11-15)19-13(20)18-5-6-21-4/h5-12H2,1-4H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALWSLJCWPCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)NCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N'-(3,5,7-trimethyl-1-adamantyl)urea

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